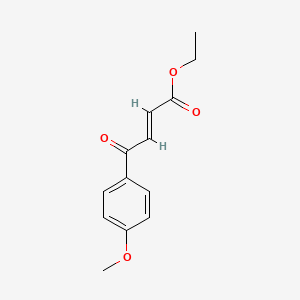![molecular formula C6H13N3O3 B13818457 methyl N-[carbamoyl(propan-2-yl)amino]carbamate](/img/structure/B13818457.png)
methyl N-[carbamoyl(propan-2-yl)amino]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[carbamoyl(propan-2-yl)amino]carbamate is a compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and polymer industries. This compound is known for its unique chemical structure and properties, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[carbamoyl(propan-2-yl)amino]carbamate can be achieved through various methods. One common approach involves the reaction of methanol with urea, resulting in the formation of methyl carbamate. This reaction is typically carried out under controlled conditions to ensure high yield and purity . Another method involves the reaction of ammonia with methyl chloroformate or dimethyl carbonate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient and cost-effective methods. The use of solid catalysts, such as iron-chrome catalysts, has been reported to achieve high yields and selectivity in the reaction of amines with dimethyl carbonate . This method is environmentally friendly and avoids the use of hazardous materials like phosgene.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[carbamoyl(propan-2-yl)amino]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized carbamates, while substitution reactions can produce a variety of substituted carbamates .
Scientific Research Applications
Methyl N-[carbamoyl(propan-2-yl)amino]carbamate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of methyl N-[carbamoyl(propan-2-yl)amino]carbamate involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamates such as ethyl carbamate and phenyl carbamate . These compounds share similar chemical structures but differ in their specific functional groups and properties.
Uniqueness
Methyl N-[carbamoyl(propan-2-yl)amino]carbamate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to act as a versatile reagent in organic synthesis and its potential biological activities make it a valuable compound in various fields .
Properties
Molecular Formula |
C6H13N3O3 |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
methyl N-[carbamoyl(propan-2-yl)amino]carbamate |
InChI |
InChI=1S/C6H13N3O3/c1-4(2)9(5(7)10)8-6(11)12-3/h4H,1-3H3,(H2,7,10)(H,8,11) |
InChI Key |
KTUIQAMTCMNDCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(=O)N)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI)](/img/structure/B13818376.png)
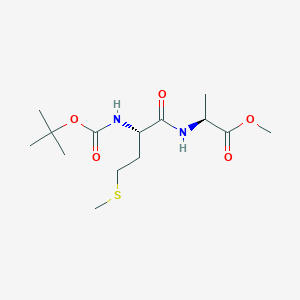
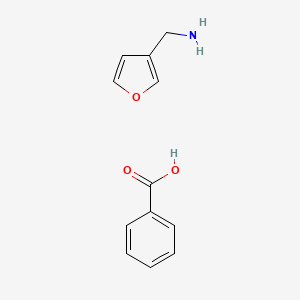
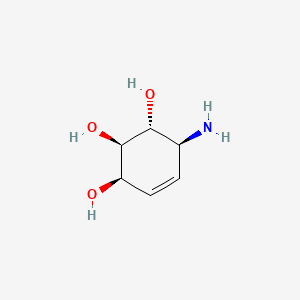
![N-[(Piperazin-1-yl)methyl]acetamide](/img/structure/B13818400.png)
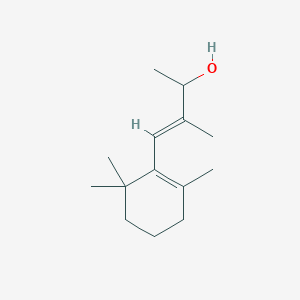

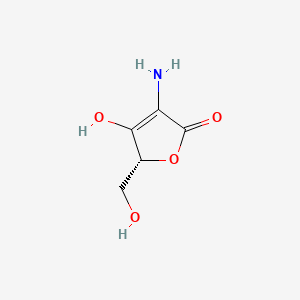

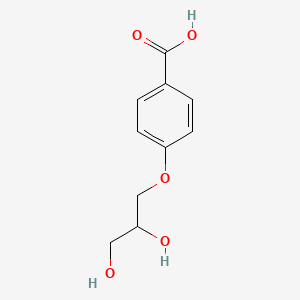
![2,2'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidene]}diphenol](/img/structure/B13818434.png)
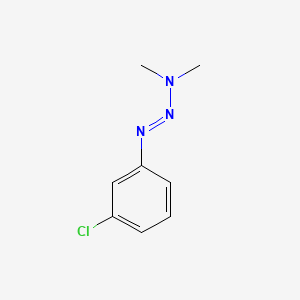
![[4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid](/img/structure/B13818443.png)
